Benzoic acid, 2-(difluoromethoxy)-4-iodo-, methyl ester
Description
Benzoic acid, 2-(difluoromethoxy)-4-iodo-, methyl ester is a chemical compound with the molecular formula C9H7F2IO3 This compound is characterized by the presence of a benzoic acid core substituted with difluoromethoxy and iodine groups, and esterified with a methyl group
Properties
IUPAC Name |
methyl 2-(difluoromethoxy)-4-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2IO3/c1-14-8(13)6-3-2-5(12)4-7(6)15-9(10)11/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYBHXHHURYKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)I)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(difluoromethoxy)-4-iodo-, methyl ester typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid or a substituted benzoic acid derivative.
Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(difluoromethoxy)-4-iodo-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the difluoromethoxy group.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products include oxidized derivatives of the difluoromethoxy group.
Reduction: Products include reduced derivatives of the difluoromethoxy group.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Benzoic acid, 2-(difluoromethoxy)-4-iodo-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(difluoromethoxy)-4-iodo-, methyl ester involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. The ester group can be hydrolyzed in vivo to release the active carboxylic acid form, which can interact with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-(difluoromethoxy)-4,5-difluoro-, methyl ester
- Benzoic acid, 2-methyl-, methyl ester
- Benzoic acid, 4-methoxy-, methyl ester
Uniqueness
Benzoic acid, 2-(difluoromethoxy)-4-iodo-, methyl ester is unique due to the presence of both difluoromethoxy and iodine substituents. This combination of functional groups imparts distinct chemical and physical properties, such as increased reactivity and potential biological activity, compared to similar compounds.
Biological Activity
Benzoic acid, 2-(difluoromethoxy)-4-iodo-, methyl ester (CAS No. 1193467-19-4) is a halogenated aromatic compound with potential biological activities that are currently being explored in various research contexts. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C10H8F2IO3
- Molecular Weight: 320.08 g/mol
- IUPAC Name: this compound
The compound features a benzoic acid backbone with a difluoromethoxy group and an iodine substituent at the para position, contributing to its unique chemical properties.
Mechanisms of Biological Activity
Benzoic acid derivatives often exhibit diverse biological activities due to their ability to interact with various molecular targets. The presence of halogen atoms can enhance the compound's lipophilicity and ability to form hydrogen bonds, influencing its interaction with proteins and enzymes.
- Antimicrobial Activity: Research indicates that benzoic acid derivatives can inhibit the growth of various bacteria and fungi. The mechanism typically involves disrupting microbial cell membranes or inhibiting key metabolic pathways.
- Antitumor Effects: Some studies suggest that compounds similar to benzoic acid derivatives may induce apoptosis in cancer cells through the activation of specific signaling pathways or by inhibiting tumor-promoting enzymes.
- Anti-inflammatory Properties: Benzoic acid derivatives have been shown to modulate inflammatory responses, potentially by inhibiting the production of pro-inflammatory cytokines or by blocking inflammatory pathways.
In Vitro Studies
A study published in Scientific Reports investigated the effects of benzoic acid derivatives on protein degradation systems. The findings indicated that these compounds could promote the activity of the ubiquitin-proteasome pathway and autophagy-lysosome pathway in human fibroblasts, suggesting potential applications in anti-aging therapies .
Cytotoxicity Assays
In cytotoxicity assays conducted on various cancer cell lines (e.g., Hep-G2 and A2058), benzoic acid derivatives exhibited low cytotoxic effects, indicating a favorable safety profile for further development as therapeutic agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Main Biological Activity |
|---|---|---|
| Benzoic Acid | Benzoic Acid | Antimicrobial, Antitumor |
| Methyl 4-Iodobenzoate | Methyl 4-Iodobenzoate | Antifungal, Anti-inflammatory |
| 3-Chloro-4-methoxybenzoic Acid | 3-Chloro-4-methoxybenzoic Acid | Proteasome activation |
Case Studies
- Proteasome Activation Study: A study demonstrated that certain benzoic acid derivatives significantly activated proteasomal activity in vitro, suggesting their potential as modulators of protein homeostasis .
- Cytotoxicity Evaluation: In another case study involving multiple cancer cell lines, compounds derived from benzoic acid were evaluated for their cytotoxic effects, revealing minimal toxicity at therapeutic concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
